![molecular formula C9H10ClN3 B13105384 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1956382-72-1](/img/structure/B13105384.png)
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of a chlorine atom at the 6th position and an isopropyl group at the 3rd position on the imidazo[1,5-a]pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-isopropylpyrazine with an appropriate imidazole derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,5-a]pyrazine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield 6-amino-3-isopropylimidazo[1,5-a]pyrazine derivatives, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits .
Comparison with Similar Compounds
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds have a similar core structure but differ in the position of substituents.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.
Properties
CAS No. |
1956382-72-1 |
|---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3 |
InChI Key |
BUURHYYYYYKEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2N1C=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


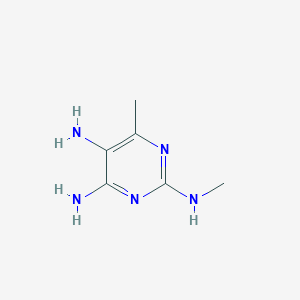
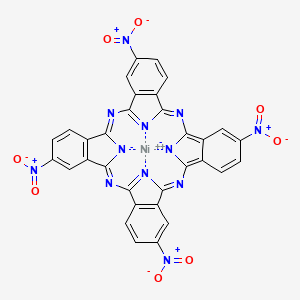
![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

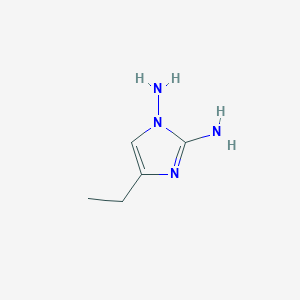

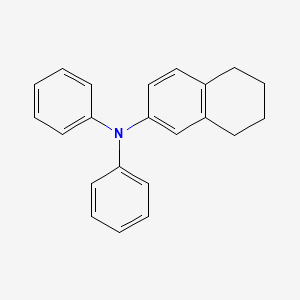
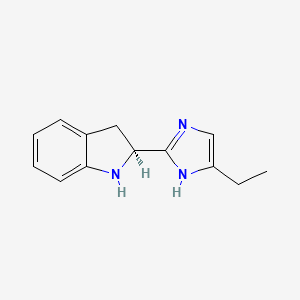
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
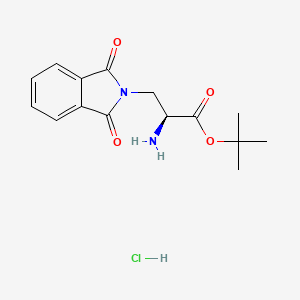
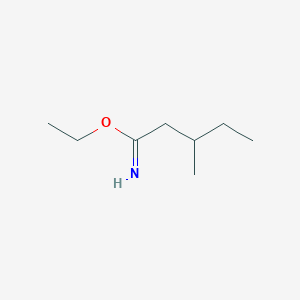
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
